(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate
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Overview
Description
The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate is a complex organic molecule that combines a pyridine derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 6-methyl-2-oxo-1H-pyridine to introduce the nitro group at the 3-position. This is followed by esterification with 5-chloro-2-nitrobenzoic acid under acidic conditions to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and esterification processes. These reactions would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and to minimize the risk associated with handling large quantities of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various nucleophiles.
Scientific Research Applications
Chemistry
In organic synthesis, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate can be used as a building block for more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of nitro and chloro groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The nitro group is known to be a bioisostere for various pharmacophores, potentially leading to compounds with antibacterial, antifungal, or anticancer activities.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The exact mechanism of action for (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate would depend on its specific application. Generally, the nitro groups can participate in redox reactions, while the ester linkage and aromatic rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromo-2-nitrobenzoate: Similar structure but with a bromo group instead of chloro, potentially altering its chemical and physical properties.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-fluoro-2-nitrobenzoate: Contains a fluoro group, which can significantly change its reactivity and interaction with biological targets.
Uniqueness
The combination of a nitro group, chloro group, and ester linkage in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)8-5-7(14)2-3-9(8)16(20)21/h2-5H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNLODGVJNJCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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